REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[CH:5]=[CH:6][N+:7]([O-:9])=[O:8].C1(C)C=CC(S([CH2:23][N+:24]#[C-:25])(=O)=O)=CC=1>CS(C)=O.CCOCC.O>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[C:6]([N+:7]([O-:9])=[O:8])=[CH:25][NH:24][CH:23]=2)[CH:10]=[CH:11][C:12]=1[Cl:13]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C[N+](=O)[O-])C=CC1Cl
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Sodium hydride (2.66 g of a 60% suspension in oil is rinsed with dry ether
|
Type
|
ADDITION
|
Details
|
To this mixture is added over 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The ether layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting 10.6 g of crude product is purified by chromatography on silica gel using
|
Type
|
ADDITION
|
Details
|
a 4:1 mixture of chloroform and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
A 7.2 g solid fraction is recrystallized from chloroform-ethyl acetate-hexane
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1=CNC=C1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 212.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |